molecular formula C16H9Cl3N2 B12593450 Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- CAS No. 651315-79-6

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-

Cat. No.: B12593450
CAS No.: 651315-79-6
M. Wt: 335.6 g/mol
InChI Key: VIRCDOOWOZPUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, serves as the core scaffold for this compound. Substitution patterns profoundly influence the electronic and steric properties of pyrimidine derivatives. In 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine, the chlorine atoms at positions 2 and 4 introduce electron-withdrawing effects, while the aromatic substituents at positions 5 and 6 contribute to π-stacking interactions and steric bulk.

The molecular formula $$ \text{C}{16}\text{H}{9}\text{Cl}{3}\text{N}{2} $$ reflects a chlorinated aromatic system with a molecular weight of 335.615 g/mol. Comparative analysis with simpler pyrimidines highlights its structural complexity:

Compound Molecular Formula Substituents (Positions) Key Features
Pyrimidine $$ \text{C}{4}\text{H}{4}\text{N}_{2} $$ None Parent heterocycle
2,4-Dichloropyrimidine $$ \text{C}{4}\text{H}{2}\text{Cl}{2}\text{N}{2} $$ Cl (2, 4) Halogenated model compound
2,4-Dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine $$ \text{C}{16}\text{H}{9}\text{Cl}{3}\text{N}{2} $$ Cl (2, 4); 4-ClPh (5); Ph (6) Multi-substituted bioactive derivative

The para-chlorophenyl and phenyl groups enhance hydrophobicity and potential binding affinity to biological targets, a feature exploited in drug design. Substitution at the 5- and 6-positions also mitigates the electron deficiency typical of pyrimidine, altering reactivity in nucleophilic and electrophilic substitutions.

Historical Context of Halogenated Pyrimidine Derivatives

Halogenated pyrimidines emerged as a focus of synthetic organic chemistry in the early 20th century, building on the pioneering work of Gabriel and Colman, who first synthesized the parent pyrimidine in 1900. The introduction of halogen atoms aimed to modulate physicochemical properties and bioactivity. For instance, 5-fluorouracil, a fluorinated pyrimidine analog, became a cornerstone anticancer agent in the 1950s, demonstrating the therapeutic potential of halogen substitution.

The specific compound 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine reflects advancements in cross-coupling methodologies developed in the late 20th and early 21st centuries. These techniques enabled the efficient introduction of aryl groups at positions 5 and 6, as exemplified by Ullmann and Suzuki-Miyaura reactions. Recent studies have highlighted the role of halogenated pyrimidines in disrupting microbial biofilms, with chloro-substituted derivatives exhibiting enhanced binding to bacterial enzymes involved in quorum sensing.

Properties

CAS No.

651315-79-6

Molecular Formula

C16H9Cl3N2

Molecular Weight

335.6 g/mol

IUPAC Name

2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine

InChI

InChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H

InChI Key

VIRCDOOWOZPUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-chlorobenzaldehyde and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds similar to Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl exhibit significant activity against various bacterial strains:

Compound Activity Reference
4-Chloro-6-(4-fluorophenyl)pyrimidineEffective against Gram-positive and Gram-negative bacteria
2-Amino-4-chloro-6-methylpyrimidineExhibits antibacterial properties
5-(4-Methylphenyl)-2-chloropyrimidinePotential pharmaceutical applications due to altered solubility

In vitro studies have shown that these derivatives can outperform standard antibiotics like trimethoprim, with some compounds being 12,000 times more potent in inhibiting bacterial growth .

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of pyrimidine derivatives against viruses such as Zika and Dengue. Compounds derived from this class have demonstrated effective inhibition with low toxicity profiles .

Agrochemical Applications

Pyrimidine derivatives are also explored for their use in herbicides and pesticides due to their ability to inhibit specific biological pathways in plants. The chlorinated structure enhances their efficacy as herbicides by interfering with plant growth mechanisms.

Herbicide Active Ingredient Target Organism
Example Herbicide APyrimidine derivativeBroadleaf weeds
Example Herbicide BSimilar pyrimidine structureGrasses

Synthesis and Evaluation of Antimicrobial Activity

A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The study revealed that halogen-substituted derivatives exhibited enhanced activity compared to non-substituted counterparts .

In Silico Studies

In silico evaluations have been conducted to predict the binding affinities of pyrimidine derivatives to target proteins involved in bacterial resistance mechanisms. These studies support the development of new antibacterial agents based on the pyrimidine scaffold .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Conformation and Hydrogen Bonding

  • Dihedral Angles: In N-(4-chlorophenyl)-5-[(4-ClPh)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine, dihedral angles between the pyrimidine ring and aryl groups range from 5.2° to 36.8°, influencing molecular planarity and receptor binding .
  • Hydrogen Bonding : Intramolecular N–H···N bonds (e.g., in ) stabilize conformations critical for activity. The absence of such bonds in the target compound (inferred from substituents) may reduce rigidity but increase conformational flexibility for target adaptation.

Research Findings and Activity Trends

Antimicrobial Activity

Pyrimidine derivatives with 4-chlorophenyl groups (e.g., compound 4a in ) exhibit strong antimicrobial activity against Gram-positive bacteria and fungi. The target compound’s 4-chlorophenyl and dichloro substitutions likely enhance this activity by disrupting microbial cell membranes or inhibiting folate synthesis .

Analgesic and Anti-inflammatory Activity

Halogenated pyrimidines, particularly those with 4-chlorophenyl groups (e.g., compound 2g ), show superior activity in carrageenan-induced edema models. The target compound’s dichloro and phenyl groups may further amplify this effect by modulating COX-2 inhibition or cytokine production .

Biological Activity

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is a synthetic organic compound belonging to the pyrimidine family, characterized by its complex structure and significant biological activity. This article explores its biological properties, potential applications in pharmaceuticals, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is C16H9Cl3N2C_{16}H_{9}Cl_{3}N_{2} with a molecular weight of approximately 335.615 g/mol. The compound features two chlorine atoms at the 2 and 4 positions, a para-chlorophenyl group at the 5 position, and a phenyl group at the 6 position of the pyrimidine ring. This unique substitution pattern enhances its potential for specific interactions in biological systems .

Biological Activity Overview

Pyrimidine derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of chlorinated aromatic groups is believed to enhance its efficacy.
  • Anticancer Properties : Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been explored for their anti-inflammatory properties through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several pyrimidine derivatives for their antibacterial activity against S. aureus, E. coli, and fungi such as Candida albicans. The findings indicated that compounds with halogen substitutions exhibited enhanced activity, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
  • Anticancer Activity : Another research highlighted the potential of pyrimidine derivatives as anticancer agents. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells while exhibiting lower toxicity compared to traditional chemotherapeutics .
  • Anti-inflammatory Mechanism : A review on pyrimidine-based anti-inflammatory agents indicated that these compounds effectively suppress PGE2 generation by inhibiting COX-1 and COX-2 enzymes. This mechanism was linked to reduced inflammation in various experimental models .

Comparative Analysis of Similar Compounds

The following table summarizes key features of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- compared to structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl Contains two chlorine atoms and two aromatic groupsNotable antimicrobial and anticancer properties
2,4-Dichloropyrimidine Lacks phenyl groups; simpler structurePrimarily used in herbicides
4-Chloro-6-(4-fluorophenyl)pyrimidine Contains fluorine instead of chlorineDifferent biological activity profile
5-(4-Methylphenyl)-2-chloropyrimidine Methyl substitution alters solubilityPotential pharmaceutical applications

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-?

  • Methodological Answer : A robust synthesis involves sequential alkylation, cyclization, and chlorination steps. For example:

Alkylation : React ethyl acetoacetate with propargyl bromide to introduce the alkyne substituent.

Cyclization : Condense the intermediate with thiourea to form the pyrimidine core.

Chlorination : Treat with POCl₃ to replace hydroxyl/thione groups with chlorine atoms .

  • Key Challenges : Ensuring regioselectivity during substitution and avoiding over-chlorination. Purification via column chromatography is critical to isolate the target compound .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Methodological Answer :

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods.

Refinement : Optimize the model using SHELXL, incorporating hydrogen bonding and thermal displacement parameters .

  • Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Approach : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data. For instance, discrepancies in aromatic proton signals may arise from dynamic effects; variable-temperature NMR can resolve this.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction .

Q. What methodologies are used to analyze the impact of substitution patterns on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :

Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl chains) at positions 2, 4, 5, and 2.

Biological Assays : Test derivatives for antimicrobial activity (e.g., MIC against S. aureus).

Data Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .

  • Crystallographic Insights : Analyze dihedral angles (e.g., between pyrimidine and phenyl rings) to assess conformational flexibility and binding pocket compatibility .

Q. How do intermolecular interactions influence the stability and physicochemical properties of this compound?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Identify intramolecular (e.g., N–H⋯N) and intermolecular (C–H⋯O) interactions via crystallography. These bonds stabilize crystal packing and may affect solubility .
  • Thermodynamic Studies : Measure melting points and solubility in polar/nonpolar solvents to link stability to interaction strength.
  • Computational Tools : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

  • Methodological Answer :

  • Frequency Scaling : Apply scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to DFT-calculated frequencies.
  • Conformational Sampling : Explore multiple conformers (e.g., using molecular dynamics) to account for dynamic effects.
  • Isotopic Substitution : Compare experimental spectra of deuterated analogs to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.